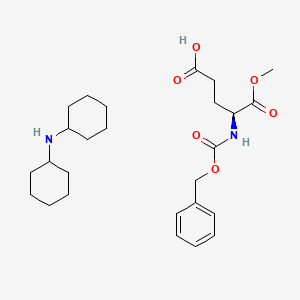

N-Cbz-L-谷氨酸 α-甲酯二环己铵盐

描述

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt (N-Cbz-L-Glu-OMe.dch) is a synthetic compound that has been used in a variety of research applications. It is a cyclic derivative of L-glutamic acid, an amino acid commonly found in proteins. N-Cbz-L-Glu-OMe.dch is a white crystalline solid that is soluble in water and organic solvents. It has been used in a variety of scientific and medical research applications, including in drug design, enzyme studies, and as a therapeutic agent.

科学研究应用

Stereoselective Synthesis : N-Cbz-L-Glutamic acid derivatives are used in stereoselective synthesis processes. For example, (S)-Pyroglutamic acid is transformed into a Cbz-protected ester, which facilitates the stereoselective introduction of alkyl and aryl groups in the synthesis of substituted glutamic acids (Herdeis & Kelm, 2003).

Synthesis of Pharmaceutical Compounds : It plays a role in the synthesis of pharmaceutical compounds, such as Lenalidomide. This involves esterification and deprotection processes using N-Cbz-L-glutamine (Ji Ya-fei, 2008).

Prodrug Forms : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of prodrug forms. For example, ester prodrugs of a phosphinate pseudopeptide were synthesized using H-phosphinic acids derived from N-Cbz vinyl glycine esters (Feng & Coward, 2006).

Electroactive Materials Synthesis : Carboxylated pyrrole and carbazole-containing monomers synthesized from the monobenzyl ester of L-glutamic acid have applications in electroactive material development (Govindaraji et al., 2006).

Development of Dipeptide Mimetics : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of dipeptide mimetics, aiding in the production of stereopure compounds in pharmaceutical research (Mulzer et al., 2000).

Functional Food Development : It contributes to functional food development, especially in the production of glutamic acid, an important neurotransmitter and metabolic intermediate, by lactic acid bacteria (Zareian et al., 2012).

Polymer Synthesis : N-Cbz-L-Glutamic acid derivatives are involved in the synthesis of novel hydroxyl- or methyl ester-terminated hyperbranched poly(ester-amide)s, which have applications in polymer chemistry (Bao et al., 2012).

Optimization in Peptide Synthesis : These compounds are used for optimizing the synthesis of peptide nucleic acid (PNA) monomers, contributing significantly to molecular biology and personalized medicine (Prokhorov et al., 2018).

Synthesis of Amino Acid Derivatives : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of amino acid derivatives, such as L-[4-13C]Glutamine, which has applications in scientific research involving labeled compounds (Nagasawa et al., 2015).

Polymer Degradation Studies : The thermal decomposition studies of poly(γ-glutamic acid) and related compounds, including N-Cbz-L-Glutamic acid derivatives, provide insights into polymer stability and degradation (Portilla-Arias et al., 2007).

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRFRNXPAYUOHB-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

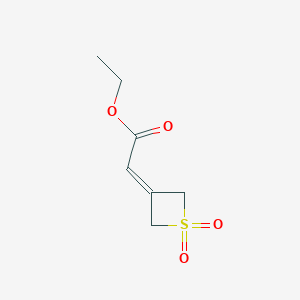

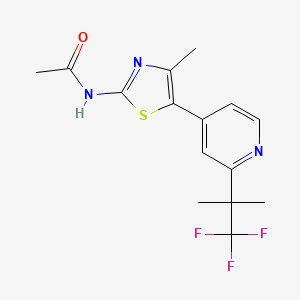

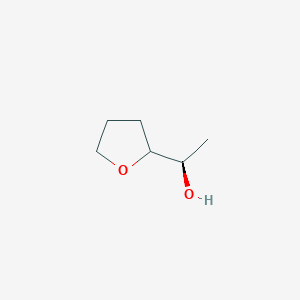

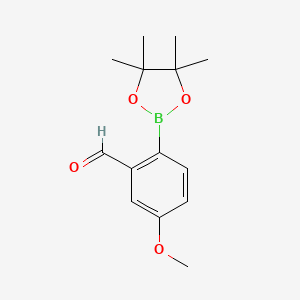

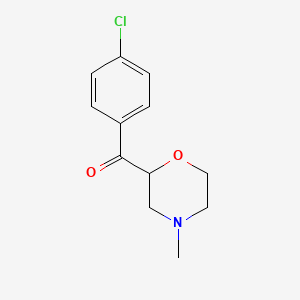

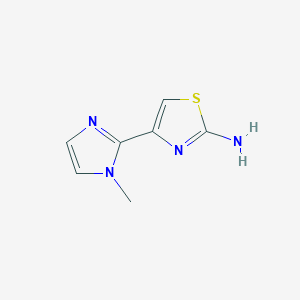

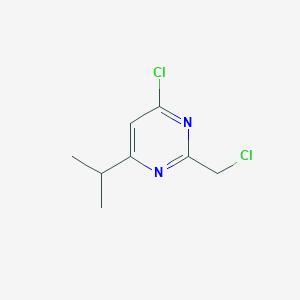

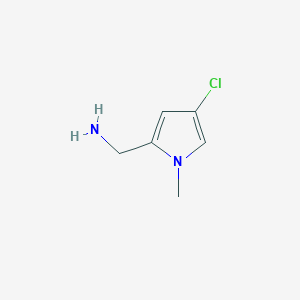

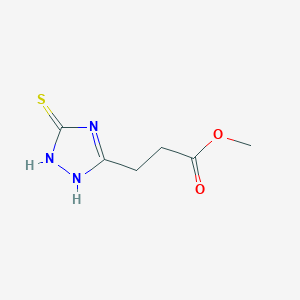

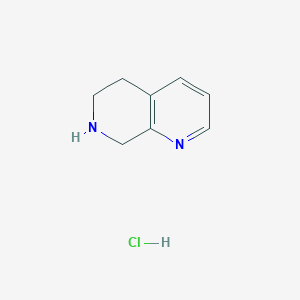

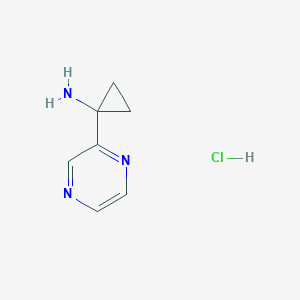

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)

![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)

![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)